Thiiranebutanenitrile
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Overview
Description
Thiiranes are heterocyclic compounds characterized by a three-membered ring containing two carbon atoms and one sulfur atom . Thiiranebutanenitrile is notable for its unique structure, which combines a thiirane ring with a butanenitrile group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiiranebutanenitrile can be synthesized through the reaction of epoxides with thiourea in a deep eutectic solvent (DES) composed of urea and choline chloride. This method is straightforward and odorless, yielding thiiranes in excellent yields and with high diastereoselectivity . Another method involves the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of thiirane synthesis can be applied. Industrial production would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Thiiranebutanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiiranes depending on the nucleophile used.
Scientific Research Applications
Thiiranebutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiiranebutanenitrile involves its interaction with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in reactions that modify the compound’s activity and specificity. The exact molecular pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Thiiranebutanenitrile can be compared with other thiiranes and nitriles:
Similar Compounds: Other thiiranes include ethylene sulfide and propylene sulfide. Similar nitriles include acetonitrile and butanenitrile.
Properties
CAS No. |
58130-94-2 |
---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
4-(thiiran-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2 |
InChI Key |
GWYOVZVXBRVBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CCCC#N |
Origin of Product |
United States |
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